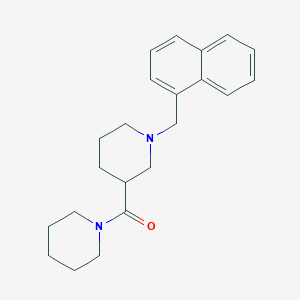
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone, commonly known as NMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to have a wide range of biological activities.
作用機序
The exact mechanism of action of NMP is not fully understood, but it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. NMP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. NMP has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
NMP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. NMP has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain. In addition, NMP has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using NMP in lab experiments is its high purity and stability. NMP is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for use in lab experiments where consistency and reproducibility are important. However, one of the limitations of using NMP in lab experiments is its potential toxicity. NMP has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of NMP. One of the most promising areas of research is the development of NMP-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. NMP has been shown to have neuroprotective effects and may help to slow the progression of these diseases. In addition, NMP may have potential applications in the treatment of epilepsy, chronic pain, and other neurological disorders. Further research is needed to fully understand the mechanisms of action of NMP and its potential applications in the field of medicinal chemistry.
合成法
The synthesis of NMP involves the reaction of 1-naphthalen-1-ylmethylpiperidin-3-ol with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to NMP by the addition of a reducing agent such as lithium aluminum hydride. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
NMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. NMP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, NMP has been used as a starting material for the synthesis of other biologically active compounds.
特性
製品名 |
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone |
|---|---|
分子式 |
C22H28N2O |
分子量 |
336.5 g/mol |
IUPAC名 |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H28N2O/c25-22(24-14-4-1-5-15-24)20-11-7-13-23(17-20)16-19-10-6-9-18-8-2-3-12-21(18)19/h2-3,6,8-10,12,20H,1,4-5,7,11,13-17H2 |
InChIキー |
DKAZKQVGVCZXNP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)